molecular formula C11H11Br B13918476 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene

2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene

Cat. No.: B13918476
M. Wt: 223.11 g/mol
InChI Key: LBEPAEALESYUKJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with bromine, two methyl groups, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene typically involves the bromination of 1,3-dimethyl-5-(prop-1-yn-1-yl)benzene. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Substitution: 2-Methoxy-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene.

    Oxidation: 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzaldehyde.

    Reduction: 1,3-Dimethyl-5-(prop-1-yn-1-yl)benzene.

Scientific Research Applications

2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-dimethylbenzene: Lacks the propynyl group, making it less reactive in certain chemical reactions.

    1,3-Dimethyl-5-(prop-1-yn-1-yl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-1,3-dimethyl-5-(prop-2-yn-1-yloxy)benzene:

Uniqueness

2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene is unique due to the presence of both bromine and propynyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

2-bromo-1,3-dimethyl-5-prop-1-ynylbenzene

InChI

InChI=1S/C11H11Br/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7H,1-3H3

InChI Key

LBEPAEALESYUKJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=C(C(=C1)C)Br)C

Origin of Product

United States

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